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Compound of Interest

Compound Name: Hydroxyethyl disulfide

Cat. No.: B168008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

hydroxyethyl disulfide (HEDS), a crucial organosulfur compound with applications ranging

from self-assembled monolayers to crosslinking agent in polymer chemistry. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, offering valuable reference for its identification, characterization, and application in

research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

hydroxyethyl disulfide. The molecule's symmetry is reflected in the simplicity of its NMR

spectra.

¹H NMR Spectrum
The ¹H NMR spectrum of hydroxyethyl disulfide is characterized by two distinct triplets,

corresponding to the two types of chemically equivalent protons in the hydroxyethyl groups.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.85 Triplet 2H -CH₂-OH

~2.95 Triplet 2H -S-S-CH₂-

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and

concentration.

¹³C NMR Spectrum
The ¹³C NMR spectrum further confirms the structure with two signals representing the two

non-equivalent carbon atoms.

Chemical Shift (δ) ppm Assignment

~60.5 -CH₂-OH

~41.5 -S-S-CH₂-

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and

concentration.

Infrared (IR) Spectroscopy
The IR spectrum of hydroxyethyl disulfide reveals characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (hydroxyl group)

~2930 Medium C-H stretch (aliphatic)

~1420 Medium C-H bend (scissoring)

~1050 Strong C-O stretch (primary alcohol)

~540 Weak S-S stretch (disulfide bond)
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of hydroxyethyl disulfide results in a

characteristic fragmentation pattern.

Mass-to-Charge (m/z) Relative Intensity (%) Assignment

154 ~20 [M]⁺ (Molecular Ion)

123 ~15 [M - CH₂OH]⁺

92 ~60
[M - 2(CH₂OH)]⁺ or

[HOCH₂CH₂S]⁺

78 ~30 [CH₂CH₂S₂]⁺

64 ~45 [S₂]⁺

45 100 [CH₂OH]⁺

Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the

spectroscopic data presented above.

NMR Spectroscopy Protocol
Sample Preparation: A solution of hydroxyethyl disulfide (approximately 5-10 mg) is prepared

in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

Spectrometer: A high-resolution NMR spectrometer (e.g., 300-600 MHz).

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-degree pulse

angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8

to 16 scans are acquired for a good signal-to-noise ratio.
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¹³C NMR: A proton-decoupled pulse sequence is employed. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay may be necessary.

FTIR Spectroscopy Protocol
Sample Preparation: For a liquid sample like hydroxyethyl disulfide, a thin film is prepared

between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and

the second plate is carefully placed on top to create a uniform film.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Measurement Mode: Transmission.

Procedure: A background spectrum of the clean salt plates is first recorded. The prepared

sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is acquired. The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Instrumentation and Ionization:

Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion

probe or after separation by gas chromatography (GC). The sample is vaporized by heating

under vacuum.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records

the abundance of each ion, generating a mass spectrum.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like hydroxyethyl disulfide.
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A general workflow for the spectroscopic analysis of hydroxyethyl disulfide.

To cite this document: BenchChem. [Spectroscopic Profile of Hydroxyethyl Disulfide: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168008#spectroscopic-data-of-hydroxyethyl-
disulfide-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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